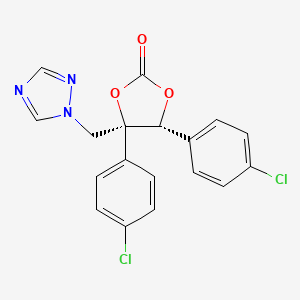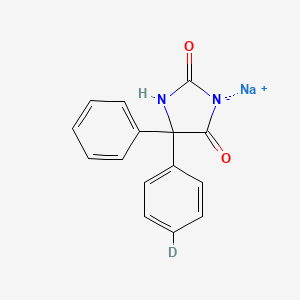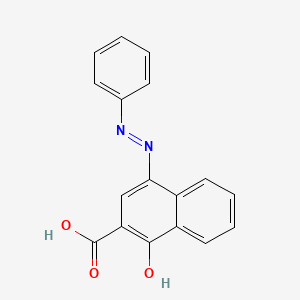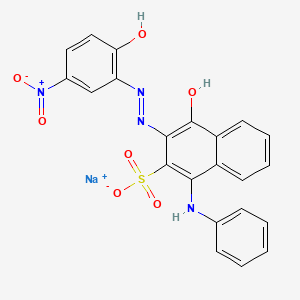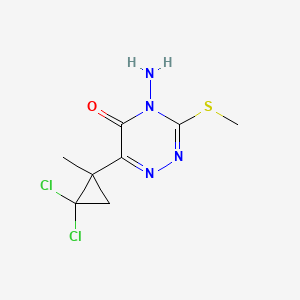
1,2,4-Triazin-5(4H)-one, 4-amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazin-5(4H)-one, 4-amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-(methylthio)- is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by its unique substituents, including an amino group, a dichloromethylcyclopropyl group, and a methylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-5(4H)-one, 4-amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-(methylthio)- typically involves multi-step organic reactions. The starting materials often include precursors such as 1,2,4-triazine derivatives, dichloromethylcyclopropane, and methylthiol. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Purification techniques like recrystallization, distillation, or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Triazin-5(4H)-one, 4-amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The dichloromethylcyclopropyl group can be reduced to form less chlorinated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while substitution reactions involving the amino group can produce various substituted triazines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,2,4-Triazin-5(4H)-one, 4-amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-(methylthio)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dichloromethylcyclopropyl group may play a role in binding to target sites, while the amino and methylthio groups contribute to its overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazine: The parent compound of the triazine family.
2,4-Diamino-6-chloro-1,3,5-triazine: A related compound with similar functional groups.
4-Amino-1,2,4-triazine-3-thiol: Another triazine derivative with an amino and thiol group.
Uniqueness
1,2,4-Triazin-5(4H)-one, 4-amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-(methylthio)- is unique due to the presence of the dichloromethylcyclopropyl group, which imparts distinct chemical properties and potential applications. Its combination of functional groups makes it a versatile compound for various chemical reactions and scientific research.
Propriétés
Numéro CAS |
69636-40-4 |
|---|---|
Formule moléculaire |
C8H10Cl2N4OS |
Poids moléculaire |
281.16 g/mol |
Nom IUPAC |
4-amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-methylsulfanyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C8H10Cl2N4OS/c1-7(3-8(7,9)10)4-5(15)14(11)6(16-2)13-12-4/h3,11H2,1-2H3 |
Clé InChI |
WPRZECQDCXBDPT-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1(Cl)Cl)C2=NN=C(N(C2=O)N)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


